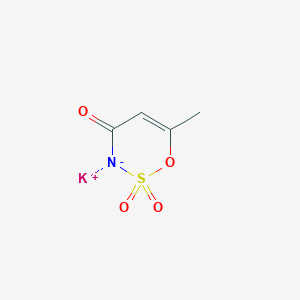
2-メチルヒップル酸
概要
説明
デヒドロコスタスラクトンは、サウスレア・ラッパやインーラ・ヘレニウムなど、いくつかの薬用植物に自然に存在するセスキテルペンラクトンです。 抗炎症、抗癌、抗ウイルス、抗菌、抗真菌、抗酸化、抗糖尿病、抗潰瘍、駆虫作用など、多様な生物活性で知られています .
科学的研究の応用
Dehydrocostuslactone has a wide range of scientific research applications, including:
作用機序
デヒドロコスタスラクトンは、次のような複数のメカニズムを通じて効果を発揮します。
- p38ミトゲン活性化タンパク質キナーゼ(MAPK)および核因子-κB(NF-κB)経路の調節 : デヒドロコスタスラクトンは、p38 MAPKのリン酸化とNF-κBの活性化を阻害し、炎症の抑制とマクロファージの分極をもたらします .
シグナル伝達および転写アクチベーター3(STAT3)の阻害: デヒドロコスタスラクトンは、STAT3の活性化を阻害し、細胞増殖の抑制とアポトーシスの増加につながります.
アポトーシスの誘導: デヒドロコスタスラクトンは、カスパーゼの活性化を増加させ、ポリ(ADPリボース)ポリメラーゼ(PARP)の切断を促進することにより、アポトーシスを促進します.
類似の化合物との比較
類似の化合物
コストゥノライド: 抗癌作用や抗炎症作用など、同様の生物活性を持つ別のセスキテルペンラクトン.
パルテノライド: 抗炎症作用や抗癌作用で知られるセスキテルペンラクトン。
デヒドロコスタスラクトンの独自性
デヒドロコスタスラクトンは、STAT3やNF-κBなど、複数のシグナル伝達経路を阻害する能力と、さまざまな癌細胞株でアポトーシスを誘導する可能性を持っているため、ユニークです。 多様な生物活性は、医学や産業分野における更なる研究開発のための有望な候補となっています .
生化学分析
Biochemical Properties
2-Methylhippuric acid is an acyl glycine . Acyl glycines are normally minor metabolites of fatty acids . The excretion of certain acyl glycines, including 2-Methylhippuric acid, is increased in several inborn errors of metabolism .
Cellular Effects
The physiological effects of 2-Methylhippuric acid include health effects such as digestive system disorder and hepatobiliary disorder . Its level can be measured in the urine of workers exposed to xylene .
Molecular Mechanism
2-Methylhippuric acid is a derivative of hippuric acid, an amino acid naturally present within the human body . By incorporating the d7 isotope, this compound becomes an invaluable tool for tracing metabolic pathways, easily distinguishable from endogenous molecules .
Temporal Effects in Laboratory Settings
Its level can be measured in the urine of workers exposed to xylene , suggesting that it may be stable and detectable over time in biological samples.
Metabolic Pathways
2-Methylhippuric acid is involved in the metabolism of fatty acids . In certain cases, the measurement of these metabolites in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .
準備方法
合成経路と反応条件
デヒドロコスタスラクトンは、さまざまな化学反応によって合成できます。 一般的な方法の1つは、マイケル付加反応であり、この反応では、さまざまな官能基を導入することで、デヒドロコスタスラクトンの誘導体が合成されます . 別の方法は、固相抽出と超高性能液体クロマトグラフィーを四重極-Orbitrap高分解能質量分析計と組み合わせて使用し、生物学的サンプル中のデヒドロコスタスラクトンの代謝ネットワークを解き明かす方法です .
工業生産方法
デヒドロコスタスラクトンの工業生産は、通常、サウスレア・ラッパやインーラ・ヘレニウムの根から化合物を抽出することによって行われます。 抽出プロセスには、乾燥、粉砕、溶媒抽出などの工程が含まれ、その後、クロマトグラフィー技術を使用して精製されます .
化学反応の分析
反応の種類
デヒドロコスタスラクトンは、次のようなさまざまな化学反応を起こします。
酸化: デヒドロコスタスラクトンは、酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、デヒドロコスタスラクトンを還元型に変換することができます。
置換: 置換反応は、デヒドロコスタスラクトン中の官能基を他の基で置き換える反応です。
一般的な試薬と条件
デヒドロコスタスラクトンの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応条件は、目的の生成物によって異なり、異なる溶媒、温度、触媒が含まれる場合があります .
生成される主な生成物
デヒドロコスタスラクトンの反応から生成される主な生成物には、さまざまな酸化誘導体、還元誘導体、およびさまざまな官能基を持つ置換化合物が含まれます .
科学研究への応用
デヒドロコスタスラクトンは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Costunolide: Another sesquiterpene lactone with similar biological activities, including anticancer and anti-inflammatory properties.
Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer effects.
Uniqueness of Dehydrocostuslactone
Dehydrocostuslactone is unique due to its ability to inhibit multiple signaling pathways, including STAT3 and NF-κB, and its potential to induce apoptosis in various cancer cell lines. Its diverse biological activities make it a promising candidate for further research and development in the fields of medicine and industry .
特性
IUPAC Name |
2-[(2-methylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBAVRJHRCKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194818 | |
| Record name | 2-Methylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42013-20-7 | |
| Record name | 2-Methylhippuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42013-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(o-toluoyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J043BCI40Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)




